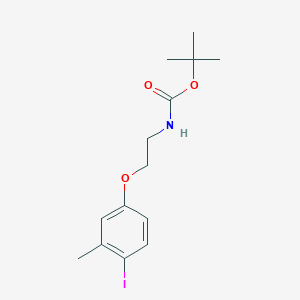

tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate

Description

tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group, a phenoxyethyl backbone, and a 4-iodo-3-methylphenyl substituent.

Properties

Molecular Formula |

C14H20INO3 |

|---|---|

Molecular Weight |

377.22 g/mol |

IUPAC Name |

tert-butyl N-[2-(4-iodo-3-methylphenoxy)ethyl]carbamate |

InChI |

InChI=1S/C14H20INO3/c1-10-9-11(5-6-12(10)15)18-8-7-16-13(17)19-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17) |

InChI Key |

GTXXWJWXHZDVAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCNC(=O)OC(C)(C)C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with 4-iodo-3-methylphenol and 2-bromoethyl tert-butyl carbamate.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Procedure: The 4-iodo-3-methylphenol is reacted with 2-bromoethyl tert-butyl carbamate under reflux conditions. The reaction mixture is then cooled, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodide group.

Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.

Major Products

Substitution: Products depend on the nucleophile used, such as azides or thiols.

Oxidation: Products may include quinones or other oxidized derivatives.

Reduction: Reduced forms of the phenoxy group or the carbamate.

Hydrolysis: The primary amine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of iodinated phenoxy compounds on biological systems. It may serve as a probe to investigate enzyme interactions or cellular uptake mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a candidate for developing inhibitors or modulators of specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or steric properties imparted by the iodinated phenoxy group.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The iodinated phenoxy group can engage in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The carbamate group can undergo hydrolysis, releasing active amines that interact with biological targets.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include carbamates with halogenated aryl groups, modified backbones, or alternative substituents. Below is a comparative analysis:

*Calculated based on molecular formula (C₁₄H₂₀INO₃).

Key Observations :

- Halogen Effects : The iodine atom in the target compound distinguishes it from bromo/fluoro analogs (e.g., ), offering unique reactivity in nucleophilic substitution or radioiodination. In contrast, bromo/fluoro groups are more commonly used in cross-coupling reactions .

- Backbone Flexibility: Ethoxyethoxy chains () improve aqueous solubility compared to rigid phenoxyethyl backbones, which may limit the target compound’s bioavailability .

Key Observations :

- The target compound’s synthesis likely mirrors ’s methodology, where tert-butyl carbamates are formed via Boc protection under basic conditions (K₂CO₃/NaI) .

- Palladium-catalyzed methods () achieve moderate yields but require specialized reagents, making Boc protection more accessible for scale-up .

Physicochemical Properties

Critical parameters include LogP, solubility, and stability:

*Estimated using fragment-based methods (e.g., iodine contributes +2.0 to LogP).

Key Observations :

- Ethyl carbamate’s low LogP and high solubility contrast with tert-butyl derivatives but come with significant toxicity risks .

Key Observations :

- tert-Butyl carbamates (e.g., ) generally show lower carcinogenicity compared to ethyl/vinyl carbamates, likely due to steric hindrance from the tert-butyl group preventing metabolic activation .

- The iodine substituent in the target compound may confer utility in targeted therapies (e.g., radiopharmaceuticals) without significant toxicity .

Biological Activity

Tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate is a synthetic compound that has garnered attention due to its potential biological activity. The presence of the iodo and carbamate functional groups suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16INO3, with a molecular weight of approximately 305.17 g/mol. Its structure is characterized by:

- A tert-butyl group , which enhances lipophilicity.

- An iodo-substituted phenyl ring , which may influence its reactivity and interaction with biological targets.

- A carbamate functional group , known for its role in biological activity, particularly in enzyme inhibition.

The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors. The iodo group can enhance binding affinity due to halogen bonding, while the carbamate moiety may undergo hydrolysis, releasing active intermediates that exert biological effects.

Enzyme Inhibition

Research indicates that carbamate compounds can serve as inhibitors for various enzymes, particularly acetylcholinesterase (AChE), which is crucial in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.

Table 1: Summary of Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition Type | IC50 Value (μM) |

|---|---|---|---|

| This compound | Acetylcholinesterase | Competitive | TBD |

| Other Carbamates | Acetylcholinesterase | Non-competitive | 0.17 |

Cytotoxicity and Cell Viability

Studies have evaluated the cytotoxic effects of various carbamates on cell lines. Preliminary results suggest that while some derivatives exhibit cytotoxicity, others demonstrate protective effects against oxidative stress.

Case Study: Protective Effects Against Oxidative Stress

In vitro studies using astrocyte cell lines showed that certain carbamates could reduce oxidative stress markers, such as TNF-α and free radicals. This suggests potential neuroprotective properties relevant for neurodegenerative diseases.

Pharmacological Applications

Given its structure and biological activity, this compound may have applications in:

- Neuropharmacology : As a potential treatment for conditions like Alzheimer's disease through AChE inhibition.

- Pesticide Development : Similar compounds have been explored for their insecticidal properties against disease-vectoring mosquitoes by targeting their nervous systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.